molecular formula C9H9BrO B2700116 2-(3-Bromophenyl)propanal CAS No. 59452-90-3

2-(3-Bromophenyl)propanal

Cat. No.: B2700116
CAS No.: 59452-90-3
M. Wt: 213.074
InChI Key: TXYJSKCUTXIIGJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propanal is an organic compound with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol . It is characterized by the presence of a bromine atom attached to the third position of a phenyl ring, which is further connected to a propanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromophenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propanal in the presence of a suitable catalyst . Another method includes the use of oxirane, 2-(3-bromophenyl)-2-methyl- as a starting material . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromophenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)propanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)propanal is unique due to the specific positioning of the bromine atom and the propanal group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these structural features are advantageous .

Properties

IUPAC Name

2-(3-bromophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYJSKCUTXIIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59452-90-3
Record name 2-(3-bromophenyl)propanal
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